molecular formula C19H15N5OS2 B2912885 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide CAS No. 1286732-42-0

1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2912885
CAS No.: 1286732-42-0
M. Wt: 393.48
InChI Key: KACGUOWRRALXLQ-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a complex organic compound that features a unique combination of benzothiazole, pyridine, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridine-thiazole intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and thiazole derivatives, such as:

  • 1-(1,3-benzothiazol-2-yl)pyrrolidin-2-one
  • 1-(1,3-benzothiazol-2-yl)ethyl][1-(pyridin-3-yl)ethyl]amine

Uniqueness

What sets 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide apart is its unique combination of benzothiazole, pyridine, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS2/c25-17(23-18-21-15(11-26-18)12-4-3-7-20-8-12)13-9-24(10-13)19-22-14-5-1-2-6-16(14)27-19/h1-8,11,13H,9-10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGUOWRRALXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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